2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol
CAS No.:
VCID: VC13415627
Molecular Formula: C12H17FO2
Molecular Weight: 212.26 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol is an organic compound with the molecular formula and a molecular weight of 212.26 g/mol. It is classified as a substituted phenyl alcohol, characterized by the presence of fluorine and methoxy functional groups on its aromatic ring, along with a tertiary alcohol moiety in its aliphatic chain . Visual RepresentationThe compound's structure includes:
ReactivityThis compound contains:
Potential ApplicationsWhile specific applications for this compound are not widely documented, compounds with similar structures are often investigated for:
Research ContextThe presence of fluorine in organic molecules is known to enhance bioactivity, suggesting potential research interest in medicinal chemistry. Additionally, the methoxy group can improve solubility and modify pharmacokinetic properties. Spectroscopic DataAlthough specific experimental data for this compound are unavailable in the provided sources, typical analyses include:
Computational AnalysisThe compound's descriptors were computed using PubChem tools:
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Product Name | 2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol | ||||||||
Molecular Formula | C12H17FO2 | ||||||||
Molecular Weight | 212.26 g/mol | ||||||||
IUPAC Name | 2-(3-fluoro-4-methoxyphenyl)-3-methylbutan-2-ol | ||||||||
Standard InChI | InChI=1S/C12H17FO2/c1-8(2)12(3,14)9-5-6-11(15-4)10(13)7-9/h5-8,14H,1-4H3 | ||||||||
Standard InChIKey | SQXZUUOKRYYTMC-UHFFFAOYSA-N | ||||||||
SMILES | CC(C)C(C)(C1=CC(=C(C=C1)OC)F)O | ||||||||
Canonical SMILES | CC(C)C(C)(C1=CC(=C(C=C1)OC)F)O | ||||||||
PubChem Compound | 62796776 | ||||||||
Last Modified | Jan 05 2024 |
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